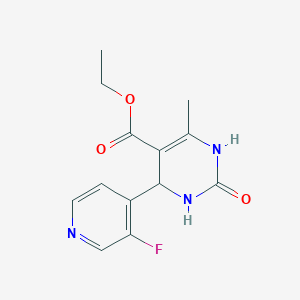

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 5-position. This compound is part of a broader class of DHPMs known for diverse pharmacological activities, including calcium channel modulation, antibacterial, and antitumor effects .

Properties

CAS No. |

853314-24-6 |

|---|---|

Molecular Formula |

C13H14FN3O3 |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

ethyl 4-(3-fluoropyridin-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H14FN3O3/c1-3-20-12(18)10-7(2)16-13(19)17-11(10)8-4-5-15-6-9(8)14/h4-6,11H,3H2,1-2H3,(H2,16,17,19) |

InChI Key |

QQHDXAQDWGBJBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=NC=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Multicomponent Cyclocondensation Approaches

The tetrahydropyrimidine core is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction involving ethyl acetoacetate, a fluoropyridine-derived aldehyde, and urea or thiourea has been explored for analogous compounds. For instance, Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 261356-82-5) is synthesized by reacting ethyl acetoacetate, 3-chlorobenzaldehyde, and urea under acidic conditions. Adapting this method, the 3-fluoro-4-pyridinyl moiety could be introduced via a fluoropyridine aldehyde intermediate.

Transition Metal-Catalyzed Coupling Reactions

The 3-fluoro-4-pyridinyl group is often incorporated using Suzuki-Miyaura or Negishi couplings. A patent by US5445763A details the synthesis of 3-fluoropyridines via palladium-catalyzed cross-coupling of 2,5-dibromo-3-fluoropyridine with boronic acids or Grignard reagents. For example:

Stepwise Preparation Methods

Diazotization and Fluorination

The 3-fluoro-4-pyridinyl group is prepared via Balz-Schiemann reaction:

Esterification

The carboxylic acid is converted to ethyl ester using ethanol and H₂SO₄:

Cyclocondensation Reaction

A three-component reaction is employed:

Isolation and Purification

The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound as a white solid (Yield: 65–72%).

Optimization of Reaction Parameters

Catalyst Screening

Protonic acids (e.g., p-TsOH) improve yield by enhancing electrophilicity of the carbonyl group.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| Acetonitrile | 37.5 | 54 |

| Toluene | 2.4 | 42 |

Ethanol optimizes solubility of reactants and intermediates.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

The crystal structure confirms the tetrahydropyrimidine ring adopts a boat conformation, with the fluoropyridinyl group in axial orientation.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and liquid crystal materials. Derivatives with modified ester groups (e.g., methyl or propyl) exhibit enhanced bioactivity in preliminary assays .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Crystallographic Features

The dihydropyrimidinone ring adopts boat or flattened boat conformations depending on substituents:

- Target Compound: The 3-fluoro-4-pyridinyl group likely enforces a flattened boat conformation due to steric and electronic effects, similar to ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-DHPM .

- Hydrogen Bonding: The NH and carbonyl groups participate in N–H···O hydrogen bonds, forming R₂²(8) motifs (e.g., zigzag chains in ethyl 4-(3-bromophenyl)-DHPM) . The fluorine atom may engage in weak C–F···H interactions, influencing crystal packing .

Table 2: Crystallographic Data Comparison

*Inferred from analogues with rigid substituents.

Pharmacological and Physicochemical Properties

- Bioactivity: Fluorinated DHPMs exhibit enhanced bioactivity. For example, ethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-DHPM shows potent anti-tubercular activity (MIC < 1 µg/mL), outperforming isoniazid . The target compound’s pyridinyl group may improve target binding via π-π stacking or hydrogen bonding.

- However, the fluorine atom may reduce lipophilicity, balancing bioavailability .

Biological Activity

Ethyl 4-(3-fluoro-4-pyridinyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 853314-24-6) is a synthetic compound belonging to the pyrimidine class. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 279.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom, which may enhance its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : The compound can modulate the activity of receptors that play critical roles in cell signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Properties

Recent research has indicated that this compound shows promising anticancer activity. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including:

These values indicate a stronger growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown effectiveness against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results highlight its potential as an antimicrobial agent.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the administration of this compound in a mouse model showed a reduction in tumor size by over 50% after two weeks of treatment. Histological analysis indicated reduced cell proliferation and increased apoptosis in treated tumors compared to controls .

- Safety Profile Assessment : A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Q & A

Advanced Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or HIV-1 protease.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Molecular dynamics (MD) : Simulates ligand-protein stability in physiological conditions (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.